4-(aminomethyl)-N,N-dimethylquinolin-2-amine
Overview
Description
4-(Aminomethyl)-N,N-dimethylquinolin-2-amine (4-AMQ) is a widely studied organic compound belonging to the quinolone family. It is a heterocyclic aromatic amine with a wide range of applications in scientific research. 4-AMQ is a colorless, water-soluble compound with a molecular weight of 239.28 g/mol and a melting point of 77-78°C. It is synthesized through a variety of methods, including the reaction of p-toluenesulfonyl chloride with 4-amino-N,N-dimethylquinolin-2-ol.
Scientific Research Applications
Summary of the Application
A series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones, which is structurally similar to 4-(aminomethyl)-N,N-dimethylquinolin-2-amine, was investigated with the aim of identifying multiple inhibitors of cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) as potential anti-Alzheimer molecules .
Methods of Application
The researchers started from a previously reported potent MAO B inhibitor and studied single-point modifications at the benzyloxy or at the basic moiety .
Results or Outcomes
The in vitro screening highlighted triple-acting compounds showing nanomolar and selective MAO B inhibition along with IC50 against ChEs at the low micromolar level .
2. Unnatural Amino Acid Derivative
Summary of the Application
4-(Aminomethyl)benzoic acid, which is structurally similar to 4-(aminomethyl)-N,N-dimethylquinolin-2-amine, acts as an unnatural amino acid derivative. It is also used as a type 2 antifibrinolytic agent .
Methods of Application
This compound reacts with 2-methyl-isothiourea sulfate to prepare 4-guanidinomethylbenzoic acid .
Results or Outcomes
The product, 4-guanidinomethylbenzoic acid, is used in further research and applications .
properties
IUPAC Name |
4-(aminomethyl)-N,N-dimethylquinolin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-15(2)12-7-9(8-13)10-5-3-4-6-11(10)14-12/h3-7H,8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITYDNHMDFIHEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2C(=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(aminomethyl)-N,N-dimethylquinolin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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